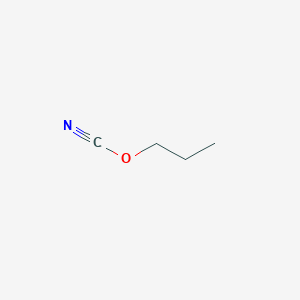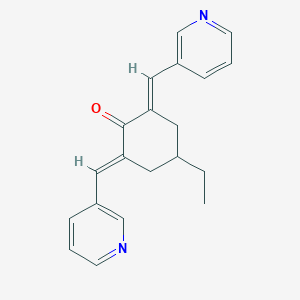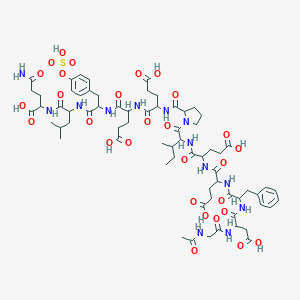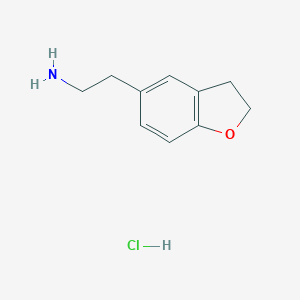
2,4-dichloro-1-(2-ethoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-1-(2-ethoxyethoxy)benzene is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of an ethane backbone substituted with a 2,4-dichlorophenoxy group and an ethoxy group. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(2-ethoxyethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and solvents, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
2,4-dichloro-1-(2-ethoxyethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on plant physiology and its potential use as a selective herbicide.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-(2-ethoxyethoxy)benzene as a herbicide involves the disruption of plant growth processes. It mimics natural plant hormones known as auxins, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors and pathways involved in plant growth regulation, causing physiological responses such as abnormal growth, senescence, and cell death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine substitution.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2,4-dichloro-1-(2-ethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
10140-84-8 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.1 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
10140-84-8 |
Synonyms |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















